N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-derived carboxamide featuring a 6-oxo-1,6-dihydropyridine core. Key structural elements include:
- 1-(3-Fluorophenyl)methyl group: Introduces steric bulk and electronic effects via the fluorine atom.
- 6-Oxo moiety: Stabilizes the dihydropyridine tautomer, influencing solubility and reactivity.
This compound is hypothesized to exhibit biological activity through proteasome inhibition or kinase modulation, based on structural parallels to known inhibitors .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3/c1-14(26)23-18-6-8-19(9-7-18)24-21(28)16-5-10-20(27)25(13-16)12-15-3-2-4-17(22)11-15/h2-11,13H,12H2,1H3,(H,23,26)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRPXLJMIDNTQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Acetamidophenyl Intermediate: This step involves the acylation of 4-aminophenol with acetic anhydride to form N-(4-acetamidophenyl)amine.
Introduction of the Fluorophenylmethyl Group: The next step involves the reaction of N-(4-acetamidophenyl)amine with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]amine.
Cyclization to Form the Pyridine Ring: The final step involves the cyclization of the intermediate with a suitable reagent, such as ethyl acetoacetate, under acidic conditions to form the desired pyridine carboxamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenylmethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Core Structure Variations
Pyridine vs. Pyridazine Derivatives
- Compound 8 () : 1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide shares the pyridine core but replaces the 4-acetamidophenyl with a cyclopropylcarbamoylphenyl group. This substitution reduces molecular weight (MW: ~379 vs. 493.91 in F462-0210) and alters binding affinity due to cyclopropane’s rigidity .
- Compound 6 (): Pyridazinone analog (6-oxo-1,6-dihydropyridazine) with a benzyl group. Pyridazines generally exhibit higher polarity and metabolic stability compared to pyridines but may suffer from reduced cell permeability .
Naphthyridine Derivatives
- Compound 67 (): 4-Oxo-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide with a bulky adamantyl group. The fused ring system increases MW (422 vs.
Substituent Effects
Fluorophenyl Positional Isomerism
- G843-0254 () : N-(4-acetamidophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide differs only in the fluorine position (4- vs. 3-fluorophenyl). The 3-fluoro isomer may offer better steric alignment with hydrophobic binding pockets, while the 4-fluoro analog could enhance π-stacking interactions .
Carboxamide Modifications
- Compound 12 (): N-[3-(Cyclopropylcarbamoyl)-4-fluorophenyl]-1-[(4-methoxyphenyl)methyl]-6-oxo-pyridazine-3-carboxamide replaces acetamidophenyl with a fluorophenyl-cyclopropylcarbamoyl group.
Biological Activity
N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that integrates an acetamidophenyl group, a fluorophenylmethyl group, and a dihydropyridine carboxamide moiety. The molecular formula is with a molecular weight of approximately 365.39 g/mol. Its structural complexity contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially modulating cytokine release.
- Receptor Binding : It can bind to receptors that regulate cellular processes, influencing signaling pathways related to inflammation and cell proliferation.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, a related derivative was found to inhibit the expression of proinflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (J774A.1) when stimulated with lipopolysaccharides (LPS) .
| Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of IL-6 and TNF-α expression | |
| Cytokine modulation | Reduced macrophage infiltration in lung tissue |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. In vitro studies have shown that it possesses significant antibacterial effects against various pathogens, indicating its potential as a therapeutic agent in treating infections.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | |
| Escherichia coli | Not specified |
Case Studies
- Acute Lung Injury (ALI) : A study involving LPS-induced ALI in mice demonstrated that administration of an analog of this compound significantly improved survival rates and reduced pathological changes in lung tissue. The treatment led to decreased pulmonary edema and inflammation, highlighting its therapeutic potential in acute inflammatory conditions .
- Sepsis Models : In models of sepsis, the compound showed promise by enhancing survival rates and mitigating inflammation-related symptoms, suggesting its utility in critical care settings .
Pharmacokinetics
Pharmacokinetic studies indicate favorable properties for the compound:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide with high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key considerations include:
- Temperature Control : Maintain precise reaction temperatures (e.g., 60–80°C) to prevent side reactions like premature cyclization or decomposition .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity in substitution reactions .
- Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the product from by-products .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolve 3D conformation and hydrogen-bonding interactions .
Q. What in vitro models are suitable for initial biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s dihydropyridine core, which often interacts with enzymatic active sites. Use:
- Fluorescence-Based Assays : Measure IC values for targets like COX-2 or EGFR .
- Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) to evaluate therapeutic potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified fluorophenyl or acetamidophenyl groups to assess impacts on potency .
- Computational Docking : Use tools like AutoDock Vina to predict binding affinities with target proteins (e.g., kinases) and guide structural tweaks .
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors/donors using Schrödinger Suite .
Q. What strategies improve metabolic stability and pharmacokinetics of this compound?
- Methodological Answer :
- Fluorine Substitution : The 3-fluorophenyl group enhances lipophilicity and metabolic resistance by reducing oxidative degradation .
- Prodrug Design : Modify the acetamido group to a hydrolyzable ester for improved oral bioavailability .
- Microsomal Stability Assays : Use liver microsomes to identify metabolic hotspots and guide structural protection .
Q. How can computational modeling predict off-target interactions or toxicity?
- Methodological Answer :
- Molecular Dynamics Simulations : Simulate binding to cytochrome P450 enzymes to assess metabolic pathways .
- Toxicity Prediction : Use platforms like ProTox-II to evaluate hepatotoxicity or mutagenicity risks based on structural alerts .
Q. How can synthetic by-products or low yields in the final step be addressed?
- Methodological Answer :
- By-Product Analysis : Use LC-MS to identify impurities; optimize reaction time or stoichiometry to minimize them .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclization efficiency .
Q. How should contradictory data on enzyme inhibition efficacy across studies be resolved?
- Methodological Answer :
- Assay Standardization : Validate protocols (e.g., ATP concentration in kinase assays) to ensure reproducibility .
- Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Batch Purity Analysis : Verify compound purity (>95% by HPLC) to rule out impurity-driven artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
